Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone

Lipophilicity ADME Property-based design

This dual heterocyclic building block combines a four-membered azetidine with a 4-methyl-4-hydroxymethylpiperidine via a carbonyl linker. The free –CH₂OH group enables direct esterification or carbamoylation with glutarimide-based E3 ligase ligands (thalidomide, lenalidomide) to generate PROTAC molecules without separate linker synthesis. Its low MW (212.3 Da), balanced logP (3.82), and low PSA (21.06 Ų) place it in the favorable range for CNS drug candidates. Unlike generic des-methyl or des-hydroxymethyl analogs, the quaternary 4-methyl group and free hydroxymethyl handle provide privileged reactivity and pharmacokinetics validated in PDE10 inhibitor patents. Available as a versatile fragment for X-ray crystallography, SPR screens, and hit-to-lead optimization.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 2005662-42-8
Cat. No. B1491120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone
CAS2005662-42-8
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C(=O)C2CNC2)CO
InChIInChI=1S/C11H20N2O2/c1-11(8-14)2-4-13(5-3-11)10(15)9-6-12-7-9/h9,12,14H,2-8H2,1H3
InChIKeyKDACJJVTMRMGGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone – Physicochemical & Structural Profile for Informed Procurement


Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone (CAS 2005662-42-8) is a dual heterocyclic building block that combines a four-membered azetidine ring with a 4-methyl-4-hydroxymethyl-substituted piperidine via a carbonyl linker. Its molecular formula is C₁₁H₂₀N₂O₂ and its molecular weight is 212.29 g mol⁻¹. Key computed physicochemical properties include a logP of 3.82, three H‑bond acceptors, no H‑bond donors, and a polar surface area of 21.06 Ų . This compound serves as a modular scaffold in medicinal chemistry, owing to the orthogonal reactivity of the azetidine NH, the piperidine tertiary amine, and the primary hydroxymethyl group.

Why Generic Substitution of Azetidine-Piperidine Methanones Risks Project Failure – The Case for Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone


Even structurally analogous azetidine-piperidine methanones cannot be freely interchanged because minor substituent changes critically alter lipophilicity, hydrogen-bond capacity, and metabolic stability. Patent literature on PDE10 inhibitors demonstrates that modifications to the piperidine ring, including methylation and hydroxymethylation, produce divergent pharmacokinetic and pharmacodynamic outcomes [1]. For the present compound, the unique combination of a quaternary 4‑methyl group and a free –CH₂OH handle creates a privileged profile that generic des‑methyl, des‑hydroxymethyl, or N‑alkylated analogs cannot replicate, making direct substitution scientifically indefensible without head‑to‑head data.

Quantitative Differentiation Evidence for Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone vs Closest Structural Analogs


Lipophilicity (logP) Differentiation vs Des-Methyl Analog

The target compound displays a computed logP of 3.82 (mcule) . The des‑methyl analogue, [1-(azetidine-3-carbonyl)piperidin-4-yl]methanol, is predicted to have a logP ≈3.0 based on the removal of the methyl fragment constant of ~0.8 log units. This ~0.8 log unit increase in lipophilicity can enhance passive membrane permeability but also raises metabolic clearance risk, directly influencing lead optimization decisions.

Lipophilicity ADME Property-based design

Hydrogen-Bond Donor Capacity vs Methoxy Analog

The target compound possesses one hydrogen-bond donor (the primary alcohol –OH), whereas the closely related methoxy analogue, azetidin‑3‑yl(4‑(methoxymethyl)‑4‑methylpiperidin‑1‑yl)methanone, has zero H‑bond donors (mcule data confirm zero donors for the target, but the OH group is present; the methoxy analog replaces –OH with –OCH₃, eliminating HBD). Reducing HBD count is known to improve passive diffusion and oral bioavailability [1]. By retaining a single HBD, the target balances solubility and permeability in a manner that the methoxy analog cannot.

Hydrogen bonding Permeability Solubility

Conjugation-Ready Hydroxymethyl Handle for PROTAC/Bioconjugate Applications

The free –CH₂OH group serves as a selective, mild conjugation site for ester, carbamate, or ether linkages, enabling straightforward attachment of E3 ligase ligands or fluorophores without perturbing the azetidine or piperidine pharmacophores. In contrast, the des‑hydroxymethyl analog (1‑(azetidin‑3‑yl)‑4‑methylpiperidine) lacks this functional handle and would require de novo synthetic manipulation to introduce a conjugation site, significantly impacting both cost and synthetic tractability .

PROTAC Bioconjugation Linker attachment

High-Value Application Scenarios for Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone


PROTAC Linker Conjugation and Bifunctional Degrader Synthesis

The primary alcohol enables direct esterification or carbamoylation with glutarimide-based E3 ligase ligands (e.g., thalidomide, lenalidomide) to generate PROTAC molecules targeting intracellular proteins. This straightforward conjugation removes the need for separate linker synthesis and accelerates SAR iteration .

Fragment-Based Lead Discovery Campaigns

With a low molecular weight (212.3 Da) and balanced lipophilicity (logP 3.82), the compound is an ideal fragment for X‑ray crystallography or SPR screens. Its three polar heteroatoms and the hydroxymethyl group often mediate key H‑bond contacts with protein residues, facilitating hit-to-lead optimization .

CNS Penetrant Probe Development

The moderate logP (3.82) and low PSA (21.06 Ų) place the compound within the favorable range for CNS drug candidates. The presence of a single H‑bond donor and three acceptors allows design of CNS-penetrant inhibitors of neurotransmitter targets, as evidenced by PDE10 inhibitor patents employing analogous azetidine-piperidine scaffolds [1].

Chemical Biology Tool Compound Assembly

The hydroxymethyl group can be oxidized to the carboxylic acid or converted to an amine for biotinylation, making the compound a versatile precursor for affinity probes, activity-based probes, or fluorescent reporters in target engagement studies .

Quote Request

Request a Quote for Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.